molecular formula C6H6BrN3O2 B017999 Methyl 3-amino-6-bromopyrazine-2-carboxylate CAS No. 6966-01-4

Methyl 3-amino-6-bromopyrazine-2-carboxylate

Cat. No. B017999
CAS RN: 6966-01-4
M. Wt: 232.03 g/mol
InChI Key: CNXSIRHOIFRMOB-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-bromopyrazine-2-carboxylate is a chemical compound belonging to the pyrazine family, characterized by the presence of a pyrazine ring—a six-membered aromatic ring with two nitrogen atoms—substituted with an amino group, a bromo group, and a carboxylate ester. This compound serves as a useful intermediate in the synthesis of various pharmaceuticals and complex organic molecules due to its reactive functional groups.

Synthesis Analysis

The synthesis of related pyrazine derivatives often involves nucleophilic substitution reactions, where bromo groups serve as leaving groups, allowing for the introduction of various substituents. A common method for synthesizing similar compounds involves the reaction of pyrazine derivatives with bromine or other halogenating agents to introduce the bromo group, followed by further functionalization to introduce amino and carboxylate groups. Specific conditions, such as solvent choice and temperature, play a crucial role in the regioselectivity and yield of these reactions.

Molecular Structure Analysis

Molecular structure analysis of pyrazine derivatives, including Methyl 3-amino-6-bromopyrazine-2-carboxylate , typically reveals a planar aromatic ring system due to conjugation. The presence of substituents like amino and bromo groups can influence the electronic distribution within the molecule, affecting its reactivity. The molecular geometry, bond lengths, and angles can be determined using spectroscopic techniques and computational methods, providing insights into the compound's chemical behavior.

Chemical Reactions and Properties

Pyrazine derivatives undergo a variety of chemical reactions, including nucleophilic substitution, where the bromo group can be replaced by other nucleophiles. The amino group makes the compound a potential substrate for N-alkylation, acylation, and other derivatization reactions. The ester group can undergo hydrolysis to form carboxylic acids or be involved in esterification reactions. These reactions are crucial for the synthesis of more complex molecules.

Physical Properties Analysis

The physical properties of Methyl 3-amino-6-bromopyrazine-2-carboxylate such as melting point, boiling point, solubility, and crystalline structure are determined by its molecular structure. The presence of polar functional groups like the amino and ester groups contributes to its solubility in common organic solvents and water, facilitating its use in various chemical reactions.

Chemical Properties Analysis

The chemical properties of Methyl 3-amino-6-bromopyrazine-2-carboxylate are characterized by its reactivity towards nucleophiles, electrophiles, and radicals. The electron-withdrawing effect of the bromo and ester groups, combined with the electron-donating effect of the amino group, influences its participation in chemical reactions, including electrophilic and nucleophilic aromatic substitution.

Scientific Research Applications

  • Tumor Cell Growth Inhibition : Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates exhibit significant growth inhibitory activity against human tumor cell lines, with specific derivatives inducing apoptosis (Queiroz et al., 2011).

  • Key Component in Antagonists : The compound acts as a key component in potent dopamine D2 and D3, and serotonin-3 receptor antagonists 5-HT3, used in neuropsychiatric disorder treatments (Hirokawa et al., 2000).

  • Lipolysis Inhibitory Activity : Salts of 5-methylpyrazole-3-carboxylic acid with substituted adenine bases, derived from similar compounds, demonstrate greater lipolysis inhibitory activity, reducing serum free fatty acids, triglycerides, and cholesterol levels in rats (Credner et al., 1981).

  • Synthesis of Nitrogen-Heterocycles : The compound is involved in reactions producing imidazole-fused nitrogen-heterocycles, useful in pharmaceutical chemistry (Imafuku et al., 2003).

  • Simplification in Synthetic Processes : Dibromotriphenylphosphorane is used to simplify the synthesis of 2-arylpteridin-4-ones from derivatives of 3-amino-2-pyrazincarbonsäuremethylester, indicating its role in facilitating chemical synthesis processes (Wamhoff & Kroth, 1994).

  • Copper-Catalyzed Syntheses : Copper catalysts are used for synthesizing 3-amino-4-nitropyrazoles from related bromopyrazoles, demonstrating its utility in organic syntheses (Perevalov et al., 1983).

  • Electrocatalytic Carboxylation : The compound undergoes electrocatalytic carboxylation with CO2 in ionic liquid, resulting in significant yields of 6-aminonicotinic acid, an important process in green chemistry (Feng et al., 2010).

  • Synthesis of Complex Ligands : It's used in synthesizing tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, suitable for complexing lanthanide(III) ions, indicating its importance in coordination chemistry (Charbonnière et al., 2001).

  • Corrosion Inhibition : Certain pyrazine derivatives, related to Methyl 3-amino-6-bromopyrazine-2-carboxylate, have been evaluated for their corrosion inhibition performance, essential in material science (Obot & Gasem, 2014).

Safety And Hazards

“Methyl 3-amino-6-bromopyrazine-2-carboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-amino-6-bromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXSIRHOIFRMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280793
Record name methyl 3-amino-6-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-bromopyrazine-2-carboxylate

CAS RN

6966-01-4
Record name 6966-01-4
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Record name methyl 3-amino-6-bromopyrazine-2-carboxylate
Source EPA DSSTox
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Record name Methyl 3-Amino-6-bromopyrazine-2-carboxylate
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Synthesis routes and methods I

Procedure details

3-Aminopyrazine-2-carboxylic acid methyl ester (1 kg), N-bromosuccinimide (1.162 kg and acetonitrile (8 L) were charged into reactor. The mixture was stirred at room temperature for 10 min, heated to 75-80° C. and held for 2-3 hours under slightly refluxing conditions. The mixture was cooled to 25° C. and evaporated to dryness on a rotary evaporator. The resulting dark solids were redissolved in dichloromethane (20 L) and activated carbon (100 g) was charged. The resulting suspension was stirred at 25° C. for 30-60 minutes before filtering to remove insolubles. The filtrate was subsequently washed with saturated Na2SO3 (3×5 L) aqueous solution and water (5 L). The Organic layers were collected after phase separation. Dichloromethane was removed on rotary evaporator and Methyl 3-amino-6-bromopyrazine-2-carboxylate was obtained as a brown solid which was used in the next step without further purification (wet product 1090 g).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

3-Aminopyrazine-2-carboxylic acid methyl ester (200 g, 1.3 mol, 3B Scientific Corporation) was dissolved in AcOH (1 L). The solution was warmed to 50° C. and Br2 (312 g, 1.9 mol) added dropwise. When the addition was completed, the mixture was stirred at 50° C. for additional 3 hours. The reaction mixture was poured slowly to ice-water (4 L). The precipitate was filtered, washed with water and dried under a reduced pressure to afford the subtitle compound (iii) as a red brown solid (300 g).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
312 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
4 L
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of methyl 3-aminopyrazine-2-carboxylate (8.35 g, 54.53 mmol) and N-bromo-succinimide (9.705 g, 54.53 mmol) was stirred in MeCN (100 mL) at RT for 16 hours. The resultant precipitate was filtered, washed with MeCN and dried to give the desired product as a yellow solid (11.68 g, 92% Yield) 1H NMR (400.0 MHz, DMSO) δ 3.85 (s, 3H), 7.55 (br s, 2H) and 8.42 (s, 1H) ppm; MS (ES+) 233.
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
9.705 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods IV

Procedure details

To a solution of methyl 3-amino-2-pyrazine carboxylate (30.0 g, 200 mmol) in acetic acid (200 mL), bromine (11 mL) was added slowly via addition funnel. After complete addition of bromine, sodium carbonate powder was added slowly until precipitation occurred. The reaction mixture was allowed to stir at room temperature for 2 h. The reaction mixture was reduced to half-volume in vacuo and then diluted with water (500 mL). The reaction mixture was shaken vigorously and the resulting solid was collected using vacuum filtration. The solid was washed with ether to afford a pure yellow solid (91% yield).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Yield
91%

Synthesis routes and methods V

Procedure details

Commercially available methyl 3-amino-pyrazine-2-carboxylate (available from Aldrich Chemical Company) was brominated using a procedure similar to that of Russ, T., Ried, W., Ullrich, F., and Mutschler, E. Arch. Pharm. (Weinheim) 1992, 325, 761-767. To a solution of methyl 3-amino-2-pyrazine carboxylate (30.0 g, 200 mmol) in acetic acid (200 mL), bromine (11 mL) was added slowly via addition funnel. After complete addition of bromine, sodium carbonate powder was added slowly until precipitation occurred. The reaction mixture was allowed to stir at room temperature for 2 h. The reaction mixture was reduced to half-volume in vacuo and then diluted with water (500 mL). The reaction mixture was shaken vigorously and the resulting solid was collected using vacuum filtration. The solid was washed with ether to afford a pure yellow solid (91% yield).
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0 (± 1) mol
Type
reactant
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-6-bromopyrazine-2-carboxylate
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
37
Citations
WAE Setyowati, YM Syah… - Moroccan Journal of …, 2022 - revues.imist.ma
… The product was obtained in the form of brown solids of methyl 3-amino-6-bromopyrazine-2-carboxylate (6) as much as 24.6 mg (34%) and brown pale solid 3-amino-6-bromopyrazine-2…
Number of citations: 2 revues.imist.ma
FL Liu, CQ Li, HY Xiang, S Feng - Chemical Papers, 2017 - Springer
… applied to purify the key intermediate methyl 3-amino-6-bromopyrazine-2-carboxylate (3). First, … according to the preparation of methyl 3-amino-6-bromopyrazine-2-carboxylate (Table 1, …
Number of citations: 31 link.springer.com
MR Gokada, VR Pasupuleti… - Mini Reviews in …, 2021 - ingentaconnect.com
… 3) from methyl 3-amino-6bromopyrazine-2-carboxylate in five stages, which was patented in WO 2000/10569. Diazotization reaction of methyl 3-amino-6-bromopyrazine-2-carboxylate …
Number of citations: 5 www.ingentaconnect.com
JJ Chen - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UME films the text directly from the original or copy …
Number of citations: 5 search.proquest.com
A KATOH, K KAMEO, R SAITO, Y MATSUMURA - seikei.ac.jp
… methyl 3-amino2-pyrazinecarboxylate and an excess of Bu4NBr3 in a mixture of dry CHCl3 and pyridine was refluxed for 15 h to give methyl 3-amino-6-bromopyrazine-2-carboxylate (7…
Number of citations: 0 www.seikei.ac.jp
R Rahmani, K Ban, AJ Jones, L Ferrins… - Journal of medicinal …, 2015 - ACS Publications
… Methyl 3-amino-6-bromopyrazine-2-carboxylate was dissolved with the relevant amine in a microwave reactor vessel. The reaction mixture was then irradiated at 180 C for 4 h. The …
Number of citations: 23 pubs.acs.org
S Kundu, D Sarkar - Mini Reviews in Medicinal Chemistry, 2022 - ingentaconnect.com
… Then usual bromination was performed by using N-bromo succinimide (NBS) in presence of acetonitrile (CH3CN) to obtain methyl 3-amino6-bromopyrazine-2-carboxylate 14. Then …
Number of citations: 1 www.ingentaconnect.com
Q Guo, M Xu, S Guo, F Zhu, Y Xie, J Shen - Chemical Papers, 2019 - Springer
… Route 1 is the original one starting from methyl 3-amino-6-bromopyrazine-2-carboxylate 1, and consisted of five steps, diazotization-alcoholysis, Pd-catalyzed imine substitution/…
Number of citations: 59 link.springer.com
P Malik, S Jain, P Jain, J Kumawat… - Archiv der …, 2022 - Wiley Online Library
… In one of the synthesis methods of favipiravir, methyl-3-amino-6-bromopyrazine-2-carboxylate (74) was subjected to diazotization, followed by alcoholysis in the presence of …
Number of citations: 4 onlinelibrary.wiley.com
SL Gaonkar, SS Hakkimane - ChemistrySelect, 2021 - Wiley Online Library
… According to them, the purity of intermediate methyl 3-amino-6-bromopyrazine-2-carboxylate (4) was very necessary for effective synthesis of 3,6-dichloropyrazine- 2-carbonitrile (5). …

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